6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine

Overview

Description

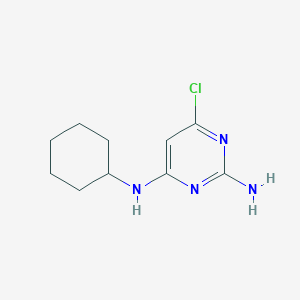

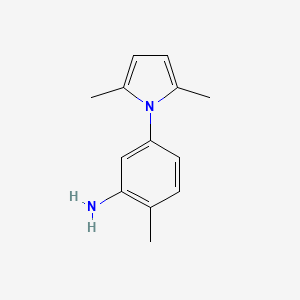

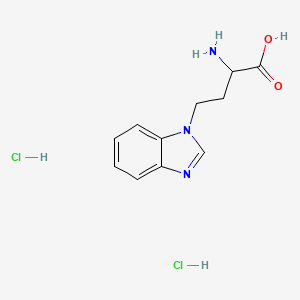

6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C10H15ClN4 . It belongs to the class of heterocyclic building blocks, specifically pyrimidines . The CAS number for this compound is 30182-26-4 .

Molecular Structure Analysis

The molecular weight of 6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine is 226.71 g/mol . The exact structure of this compound is not provided in the sources, but it can be inferred from its name and molecular formula.Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of 6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine are not provided in the sources .Scientific Research Applications

Nitrogen Heterocycles in Pharmaceuticals

Nitrogen heterocycles, such as 6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine, are significant structural components in pharmaceuticals. An analysis of U.S. FDA-approved drugs reveals that a majority contain nitrogen heterocycles. These compounds are essential for creating diverse pharmaceuticals due to their structural variety and biological relevance. The study classifies nitrogen heterocycles by ring size and complexity, highlighting common substitution patterns and unusual structures (Vitaku, Smith, & Njardarson, 2014).

Flame Retardancy and Dielectric Properties

Cyclotriphosphazene compounds, related to 6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine, exhibit significant flame retardant characteristics due to their chlorine content and structural properties. These compounds are explored for their potential in enhancing flame retardancy and dielectric properties, making them valuable in materials science, especially for applications requiring high fire resistance and electrical insulation (Usri, Jamain, & Makmud, 2021).

Synthesis of Pyranopyrimidine Scaffolds

The pyranopyrimidine core, which can be derived from 6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine, is crucial in medicinal chemistry due to its bioavailability and broad applicability. Research highlights the synthesis of pyranopyrimidine scaffolds using hybrid catalysts, showcasing their versatility in drug development. This synthesis approach has been studied extensively, indicating the potential for creating novel therapeutic agents (Parmar, Vala, & Patel, 2023).

Halogenation in Marine Algae

Studies on marine red algae (Rhodophyta) reveal their unique ability to synthesize organic halogen-containing compounds, such as 6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine. These compounds, derived from seawater, play a crucial role in the algae's biochemical processes, offering insights into natural product chemistry and potential pharmacological applications (Fenical, 1975).

properties

IUPAC Name |

6-chloro-4-N-cyclohexylpyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4/c11-8-6-9(15-10(12)14-8)13-7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZJINMPNIFLSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC(=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2917865.png)

![N-(3-fluoro-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2917866.png)

![methyl 4-[7-methyl-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2917868.png)

![N-(4-chloro-2-fluorophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2917876.png)